molecular formula C12H12Cl2N2O B5885359 N-(3,4-dichlorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxamide

N-(3,4-dichlorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxamide

Número de catálogo B5885359
Peso molecular: 271.14 g/mol
Clave InChI: FBGGOVMWWLQSIM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,4-dichlorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a naturally occurring nucleoside that plays an important role in regulating various physiological processes, including cardiovascular function, neurotransmission, and immune response. The adenosine A1 receptor is one of four subtypes of adenosine receptors, and it is widely distributed in the brain, heart, and other organs. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer.

Mecanismo De Acción

DPCPX exerts its pharmacological effects by selectively blocking the adenosine A1 receptor. Adenosine A1 receptor activation inhibits adenylate cyclase and reduces cAMP levels, leading to decreased intracellular calcium and reduced neurotransmitter release. By blocking the adenosine A1 receptor, DPCPX increases intracellular cAMP levels and enhances neurotransmitter release, leading to its pharmacological effects.
Biochemical and Physiological Effects
DPCPX has a number of biochemical and physiological effects, including reducing myocardial infarction size, improving cardiac function, reducing inflammation, improving cognitive function, and inhibiting tumor growth and metastasis. These effects are mediated by the selective blockade of the adenosine A1 receptor.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of using DPCPX in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to selectively manipulate the adenosine A1 receptor without affecting other adenosine receptor subtypes or other neurotransmitter systems. However, one limitation of using DPCPX in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for research on DPCPX. One area of interest is the development of novel analogs with improved pharmacological properties, such as increased solubility and selectivity. Another area of interest is the exploration of the potential therapeutic applications of DPCPX in other diseases, such as autoimmune diseases and metabolic disorders. Additionally, further research is needed to elucidate the precise mechanisms underlying the pharmacological effects of DPCPX, which could lead to the development of more targeted and effective therapies.

Métodos De Síntesis

DPCPX can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound from starting materials. Enzymatic synthesis involves the use of enzymes to catalyze the formation of the compound from simpler precursors. One common method for synthesizing DPCPX is the reaction of 3,4-dichloroaniline with 3,6-dihydro-1(2H)-pyridinecarboxylic acid in the presence of a coupling reagent, such as N,N'-carbonyldiimidazole.

Aplicaciones Científicas De Investigación

DPCPX has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular diseases, DPCPX has been shown to reduce myocardial infarction size and improve cardiac function in animal models. In neurological disorders, DPCPX has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In cancer, DPCPX has been shown to inhibit tumor growth and metastasis in various types of cancer, including breast cancer, lung cancer, and melanoma.

Propiedades

IUPAC Name

N-(3,4-dichlorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O/c13-10-5-4-9(8-11(10)14)15-12(17)16-6-2-1-3-7-16/h1-2,4-5,8H,3,6-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGGOVMWWLQSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.